molecular formula C8H10BrNO2 B13655349 2-(Bromomethyl)-4,6-dimethoxypyridine

2-(Bromomethyl)-4,6-dimethoxypyridine

Cat. No.: B13655349
M. Wt: 232.07 g/mol
InChI Key: XOEHZMMEYQJWHL-UHFFFAOYSA-N
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Description

2-(Bromomethyl)-4,6-dimethoxypyridine (molecular formula: C₈H₁₀BrNO₂; molecular weight: 232.07 g/mol) is a brominated pyridine derivative with methoxy groups at the 4- and 6-positions and a bromomethyl substituent at the 2-position . This compound is primarily utilized as an intermediate in organic synthesis, particularly in the construction of heterocyclic frameworks. Its bromomethyl group serves as a reactive site for nucleophilic substitution or cross-coupling reactions, enabling the introduction of functionalized side chains into target molecules .

Properties

Molecular Formula

C8H10BrNO2

Molecular Weight

232.07 g/mol

IUPAC Name

2-(bromomethyl)-4,6-dimethoxypyridine

InChI

InChI=1S/C8H10BrNO2/c1-11-7-3-6(5-9)10-8(4-7)12-2/h3-4H,5H2,1-2H3

InChI Key

XOEHZMMEYQJWHL-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC(=C1)OC)CBr

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Bromomethyl)-4,6-dimethoxypyridine typically involves the bromination of 4,6-dimethoxypyridine. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in a solvent like dichloromethane under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for mixing and reacting the starting materials can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-4,6-dimethoxypyridine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and primary amines. Reactions are typically carried out in polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are used.

    Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4) can be employed.

Major Products

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Pyridine N-oxides.

    Reduction: Methyl-substituted pyridines.

Mechanism of Action

The mechanism of action of 2-(Bromomethyl)-4,6-dimethoxypyridine involves its reactivity towards nucleophiles and electrophiles. The bromomethyl group is highly reactive, allowing for various substitution reactions. The methoxy groups can influence the electronic properties of the pyridine ring, affecting its reactivity and interaction with other molecules .

Comparison with Similar Compounds

Key Differences :

  • Substituents : Replaces methoxy (-OCH₃) groups with methyl (-CH₃) groups.
  • Electronic Effects: Methyl groups are weaker electron donors compared to methoxy, reducing the pyridine ring’s electron density. This diminishes the activation of the bromomethyl group for nucleophilic substitution.

2-(Chloromethyl)-4,6-dimethoxypyridine

Key Differences :

  • Halogen Substitution : Chlorine replaces bromine in the methyl group.
  • Reactivity : Chlorine is a poorer leaving group (lower polarizability and weaker bond strength) than bromine, making the chloro analog less reactive in SN₂ or alkylation reactions.
  • Molecular Weight : Lower molecular weight (~187.57 g/mol vs. 232.07 g/mol for the bromo compound) due to chlorine’s smaller atomic mass .

2-(Bromomethyl)-4,6-dimethoxypyrimidine

Key Differences :

  • Heterocycle : Pyrimidine (two nitrogen atoms) vs. pyridine (one nitrogen atom).
  • Applications : Pyrimidine derivatives are common in pharmaceuticals and agrochemicals, suggesting broader utility compared to pyridine analogs .

Bromomethyl-Substituted Benzene Derivatives

Example: 2-Cyano-6-fluorobenzyl bromide (CAS: 1512284-49-9).

  • Aromatic System : Benzene ring lacks the electron-withdrawing nitrogen of pyridine.
  • Reactivity : Bromomethyl groups on benzene are less activated for substitution compared to pyridine derivatives, often requiring catalysts or elevated temperatures for reactions .

2-Amino-4,6-dimethoxypyrimidine Derivatives

Key Differences :

  • Substituents: Amino (-NH₂) groups replace bromomethyl.
  • Electronic Effects: Amino groups are strong electron donors, deactivating the ring and reducing reactivity of adjacent substituents.
  • Applications : Primarily used in medicinal chemistry (e.g., antifolates, kinase inhibitors) rather than as alkylation agents .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Reactivity Notes Key References
2-(Bromomethyl)-4,6-dimethoxypyridine C₈H₁₀BrNO₂ 232.07 2-BrCH₂, 4,6-OCH₃ High reactivity in SN₂ reactions
2-(Bromomethyl)-4,6-dimethylpyridine C₈H₁₀BrN ~200.07* 2-BrCH₂, 4,6-CH₃ Reduced leaving-group activation
2-(Chloromethyl)-4,6-dimethoxypyridine C₈H₁₀ClNO₂ ~187.57* 2-ClCH₂, 4,6-OCH₃ Lower reactivity due to weaker leaving group
2-(Bromomethyl)-4,6-dimethoxypyrimidine C₇H₈BrN₂O₂ ~247.06* 2-BrCH₂, 4,6-OCH₃ Enhanced electrophilicity from pyrimidine
2-Cyano-6-fluorobenzyl bromide C₈H₅BrFNO 230.04 2-BrCH₂, 6-F, CN Requires catalysts for substitution

*Calculated based on atomic masses; exact values may vary.

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